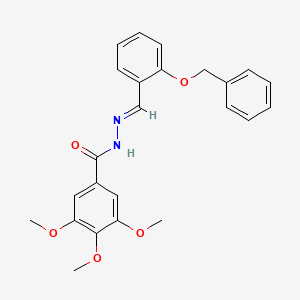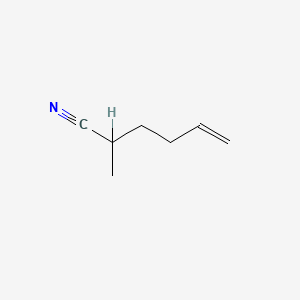![molecular formula C22H16N6O9S2 B1655060 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)- CAS No. 3121-74-2](/img/structure/B1655060.png)
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amido Black 10B (acid form) is a bis(azo) compound that is naphthalene-2,7-disulfonic acid in which the hydrogens at positions 3, 4, 5, and 6 are replaced by (p-nitrophenyl)azo, amino, hydroxy, and phenylazo groups, respectively. A biological stain, it can be used interchangeably with its disodium salt, Amido Black 10B. It has a role as a histological dye. It is a bis(azo) compound, a C-nitro compound, a member of naphthols and an aminonaphthalenesulfonic acid. It is a conjugate acid of a 4-amino-5-hydroxy-3-[(p-nitrophenyl)azo]-6-(phenylazo)-naphthalene-2,7-disulfonate.
A dye used to stain proteins in electrophoretic techniques. It is used interchangeably with its acid form.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Metal Complexes
- Application in Synthesizing Azo-Linked Schiff Base Ligands and Metal Complexes : This compound has been used in the synthesis of new azo-linked Schiff base ligands and their metal complexes, including cobalt(II), copper(II), and nickel(II). These complexes were characterized by various spectroscopic methods, revealing that they comprised six-membered rings due to intramolecular hydrogen bonding. The results suggested the potential for mononuclear Schiff base ligands with an ONO donor set (Tunçel & Serin, 2006).
Histological Studies
- Histological Studies and Dyeing Properties : The compound has been explored for its histological activity. Novel azo ligands synthesized using this compound have shown promising histological studies results, indicating favorable dyeing properties with certain tissues. This suggests its potential applications in histology and tissue staining (Tunçel et al., 2008).
Analytical Applications
- In Quantification of Polyphenols : The compound has been critically studied for its use in quantifying polyphenols content in aqueous extracts of plants. The reaction mechanism involved with this compound suggests potential applications in analytical chemistry, particularly in determining polyphenols concentration in plant extracts (da Silva et al., 2013).
Pharmaceutical Research
- Potential Anti-AIDS Agents : Derivatives of this compound have been synthesized and evaluated for inhibitory effects on HIV. They demonstrated promising results in inhibiting virus-induced cytopathogenicity, HIV-1 giant cell formation, and HIV-1 reverse transcriptase activity. This highlights its potential as a lead compound in anti-HIV research (Mohan et al., 1991).
Propiedades
Número CAS |
3121-74-2 |
|---|---|
Fórmula molecular |
C22H16N6O9S2 |
Peso molecular |
572.5 |
Nombre IUPAC |
4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N6O9S2/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37) |
Clave InChI |
HKJKONMZMPUGHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O |
Otros números CAS |
3121-74-2 |
Números CAS relacionados |
1064-48-8 (Parent) |
Sinónimos |
Amido Black Amido Black, Dilithium salt Amido Black, Sodium salt Black, Amido C.I. 20470 C.I. Acid Black 1 C.I.-20470 C.I.20470 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1E)-1-[(4-bromophenyl)methylene]indene](/img/structure/B1654985.png)


![2-(3-methylphenoxy)-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B1654991.png)




